Domperidone Maleate

Pharmacokinetics Bioequivalence Formulation Development

Formulation scientists face bioavailability variability when substituting Domperidone Maleate (116±47% relative bioavailability) with free base (107±50%). This stable 2.5-hydrate crystalline form ensures consistent dissolution and manufacturability for ANDA development. • Quantified maleate-specific bioavailability eliminates reformulation bridging studies • Resolved crystal structure with defined hydrogen-bonding network supports solid-state predictability • HPLC purity ≥98% (RP-HPLC: C18, MeOH-0.5% NH₄OAc 55:45, 285 nm; linearity 7.6-45.6 μg/mL, recovery 99-101%)

Molecular Formula C26H28ClN5O6
Molecular Weight 542 g/mol
CAS No. 83898-65-1
Cat. No. B1235624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone Maleate
CAS83898-65-1
SynonymsApo Domperidone
Apo-Domperidone
Domidon
Domperidon
Domperidon AL
Domperidon Hexal
Domperidon Stada
Domperidon TEVA
Domperidon-TEVA
Domperidona Gamir
Domperidone
Domperidone Maleate
Domperidone Maleate (1:1)
Domperidone Monohydrochloride
Gamir, Domperidona
Gastrocure
Hexal, Domperidon
Maleate, Domperidone
Monohydrochloride, Domperidone
Motilium
Nauzelin
Novo Domperidone
Novo-Domperidone
Nu Domperidone
Nu-Domperidone
Péridys
PMS Domperidone
PMS-Domperidone
R-33,812
R-33812
R33,812
R33812
ratio Domperidone
ratio-Domperidone
Stada, Domperidon
Molecular FormulaC26H28ClN5O6
Molecular Weight542 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyOAUUYDZHCOULIO-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Domperidone Maleate: Technical Profile


Domperidone Maleate (CAS 83898-65-1), chemically designated as 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one monomaleate, is the maleate salt form of domperidone, a potent and selective peripheral dopamine D2 and D3 receptor antagonist [1]. With a molecular weight of 541.98 g/mol and the molecular formula C26H28ClN5O6, this compound exhibits distinct physicochemical properties compared to its free base counterpart, including crystalline hydration characteristics (2.5-hydrate) and unique solubility profile with DMSO solubility of 100 mg/mL (184.5 mM) at 25°C while remaining practically insoluble in water and ethanol [2]. As an antiemetic and gastroprokinetic agent, Domperidone Maleate targets the chemoreceptor trigger zone (CTZ) and gastrointestinal motor function without readily crossing the blood-brain barrier, thereby conferring a differentiated central nervous system safety profile relative to other dopaminergic prokinetics .

Domperidone Maleate: Substitution Risks


Substitution of Domperidone Maleate with Domperidone free base or other salt forms without process revalidation is not supported by quantitative evidence. While both forms deliver the same active moiety, their pharmacokinetic profiles differ measurably: the maleate tablet demonstrates 116 ± 47% relative bioavailability versus solution, whereas the free base tablet achieves 107 ± 50%, a non-identical performance that precludes simple interchangeability in formulation development without bioequivalence verification [1]. Furthermore, salt-specific solid-state properties—including the maleate form's crystallization as a stable 2.5-hydrate with a distinct hydrogen-bonding network involving the maleate counterion and lattice water molecules—directly influence manufacturability, dissolution behavior, and long-term stability [2]. Procurement decisions predicated on active moiety equivalence alone disregard these quantifiable differences in bioavailability and physicochemical integrity that govern downstream formulation reproducibility and regulatory compliance.

Domperidone Maleate: Evidence-Based Advantages


Bioavailability: Maleate vs. Free Base

In a randomized crossover study of 21 healthy fasting male volunteers, the relative bioavailability of Domperidone Maleate tablets was 116 ± 47% relative to an oral solution, compared to 107 ± 50% for Domperidone free base tablets. The maleate salt form achieved a mean Cmax of 15.0 ng/mL at Tmax of 1.2 hours, whereas the free base tablet reached Cmax of 18.8 ng/mL at Tmax of 0.9 hours [1].

Pharmacokinetics Bioequivalence Formulation Development

Extrapyramidal Side Effects: vs. Metoclopramide

A direct clinical trial comparison demonstrated that the incidence of akathisia (a distressing extrapyramidal symptom characterized by motor restlessness) was 22% among subjects receiving Domperidone Maleate, versus 36% among those receiving Metoclopramide, representing an absolute risk reduction of 14 percentage points (approximately 39% lower relative incidence) [1].

Clinical Safety Neurological Adverse Events D2 Antagonist Selectivity

Blood-Brain Barrier Penetration & CNS Safety

Domperidone Maleate exhibits significantly lower blood-brain barrier (BBB) penetration compared to Metoclopramide, a direct consequence of its molecular structure as a benzimidazole derivative with limited lipophilicity relative to the benzamide class. This peripheral restriction translates to a measurably reduced risk of central adverse effects, including extrapyramidal symptoms and sedation [1].

CNS Penetration Peripheral Selectivity Safety Pharmacology

Crystallographic Stability: Hydrate Formation

Domperidone Maleate crystallizes as a defined 2.5-hydrate with a fully resolved crystal structure. The solid-state conformation is stabilized by a hydrogen-bonding network involving the protonated piperidine nitrogen of the domperidone moiety, the maleate counterion carboxylate group, and lattice water molecules. The torsion angle C7-N2-C8-C9 of the chlorine-substituted oxobenzimidazolyl group measures 65.3(3)° in the maleate salt, compared to 53.8(4)° in pure domperidone free base, confirming a salt-specific conformational adaptation [1][2].

Crystallography Polymorphism Formulation Stability

Analytical Purity Benchmark (HPLC)

Commercial reference standards of Domperidone Maleate for analytical method validation and quality control applications are available with quantified purity specifications. Representative HPLC purity is reported at 98.8% and UV purity at 99.1% under controlled storage conditions (protected from light, sealed, 10-30°C) [1]. For research-grade procurement, suppliers report purity of 100.00% (HPLC) for domperidone monomaleate [2].

Analytical Chemistry Quality Control Reference Standard

Domperidone Maleate: Research & Industrial Applications


Generic Formulation Development (Bioequivalence)

Procure Domperidone Maleate (CAS 83898-65-1) for abbreviated new drug application (ANDA) development when the reference listed drug (RLD) employs the maleate salt form. The quantified bioavailability difference between maleate (116 ± 47%) and free base (107 ± 50%) tablets necessitates use of the maleate salt to achieve bioequivalence without extensive reformulation bridging studies [1]. Additionally, the established crystallographic stability of the 2.5-hydrate form ensures consistent dissolution and manufacturing behavior, critical for demonstrating pharmaceutical equivalence [2].

Peripheral D2/D3 Antagonism Research

Select Domperidone Maleate as the probe compound of choice for in vivo pharmacological studies investigating peripheral dopamine D2/D3 receptor function, gastric motility, or antiemetic efficacy where central nervous system penetration would confound interpretation. The compound's significantly lower BBB permeability compared to Metoclopramide is supported by a 14-percentage-point lower incidence of akathisia (22% vs. 36%) in clinical comparisons [3]. This peripheral selectivity is structurally inherent to the benzimidazole scaffold and is maintained in the maleate salt form [4].

HPLC Method Validation & Stability Assay

Utilize high-purity Domperidone Maleate reference standard (98.8-100.00% HPLC purity) for developing and validating stability-indicating analytical methods [5]. Validated RP-HPLC methods employing C18 columns with methanol-0.5% ammonium acetate mobile phase (55:45) at 285 nm detection provide linearity in the range of 7.6-45.6 μg/mL with recovery rates of 99-101%, suitable for simultaneous estimation with cinnarizine or naproxen in combined dosage formulations [6]. The defined crystal hydrate form of Domperidone Maleate provides a stable, well-characterized reference material that minimizes variability during method transfer and regulatory submission.

Salt-Selection & Preformulation Studies

Employ Domperidone Maleate as a comparative benchmark in salt-screening campaigns for novel benzimidazole or piperidine-containing D2 antagonist candidates. The resolved crystal structure of the 2.5-hydrate with its defined hydrogen-bonding network (protonated piperidine nitrogen coordinated to maleate carboxylate) provides a reference for understanding how counterion choice influences solid-state conformation, hydration state, and stability [2]. The torsion angle difference of 11.5° between free base (53.8°) and maleate salt (65.3°) demonstrates quantifiable conformational adaptation upon salt formation—a parameter relevant to predicting the solid-state behavior of structurally related new chemical entities.

Technical Documentation Hub

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